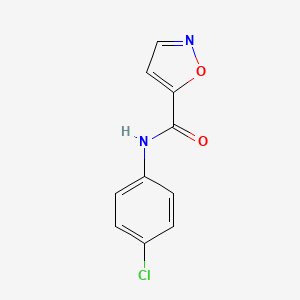

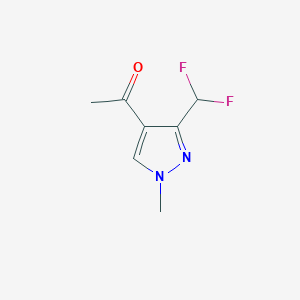

![molecular formula C11H13N3OS B2469353 7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-29-3](/img/structure/B2469353.png)

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that belongs to the class of pyridotriazinones. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis Methods and Applications

Cyclocondensation Process : An innovative one-step cyclocondensation process has been developed for synthesizing pyridyl-substituted 1,3,5-triazines, offering rapid access to these compounds with high potential in various fields including medicinal chemistry (Le Falher et al., 2014).

Suzuki Cross-Coupling Reaction : A significant method for synthesizing 2-diethylamino-4H-7-(Het)aryl pyrido[1,2-a][1,3,5]triazin-4-ones has been investigated, highlighting its potential in medicinal chemistry. This method allows for the introduction of various substituents into the triazine ring, making it a versatile approach for compound synthesis (Dagdag et al., 2021).

One-Pot Synthesis : A facile one-pot synthesis method has been described for novel 2-alkylamino and 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones. This approach is efficient for creating a library of pyridotriazines, which are useful as building blocks in medicinal chemistry (Dagdag, 2022).

Aza-Wittig / Cycloaddition / Ring-Transformation Reactions : An intriguing mechanism involving aza-Wittig, cycloaddition, and ring-transformation reactions has been reported for synthesizing pyrido[1,2-a][1,3,5]triazines. This offers a novel pathway for the creation of these compounds (Okawa et al., 1997).

Mannich Reaction in Synthesis : The Mannich reaction has been used in synthesizing N,S-containing heterocycles, particularly derivatives of pyrido[1,2-a][1,3,5]triazine, showcasing an unexpected direction in the aminomethylation reaction. This method offers new possibilities for compound synthesis (Dotsenko et al., 2007).

Chemical and Physical Properties

Fluorescence Properties : A study has reported the synthesis of pyrido[1,2-b][1,2,4]triazines with red light emission in the 650 nm range. These compounds have significant potential for applications in materials science and bioimaging (Darehkordi et al., 2018).

Dearomative Annulation with CO2 : A base-promoted dearomative annulation process involving N-2-pyridylamidine and CO2 has been developed. This green and sustainable method produces pyrido[1,2-a]-1,3,5-triazin-4-ones and is noteworthy for its eco-friendly approach (Xia et al., 2017).

Biological Applications

Antimicrobial Activity : Research has explored the synthesis and antimicrobial activity of chromone-linked 2-pyridone fused with triazoles, triazines, and triazepines. This highlights the potential of these compounds in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Anticancer Properties : A method for preparing pyrimido[1,2-a][1,3,5]triazin-6-ones with varied substitutions has been developed, demonstrating potential as selective anticancer agents. This research expands the possibilities for cancer treatment (Sachdeva et al., 2015).

Anion–π and Lone Pair–π Interactions : Studies on 1,3,5-triazine-based ligands have shown their proficiency in generating anion–π and lone pair–π interactions. This is significant for applications in supramolecular chemistry and material sciences (Costa et al., 2010).

Propriétés

IUPAC Name |

7-methyl-2-propylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCUVYFSMMWUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=O)N2C=C(C=CC2=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

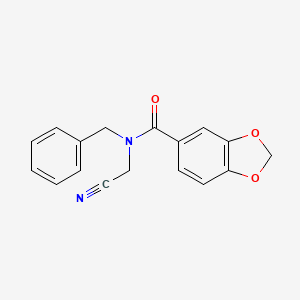

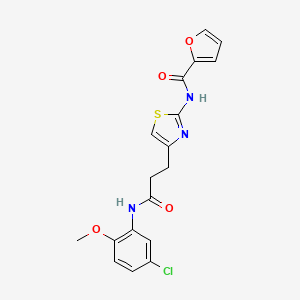

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

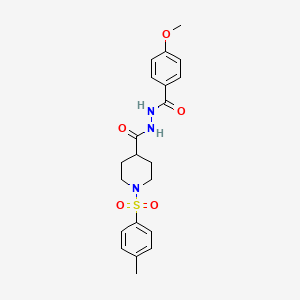

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)

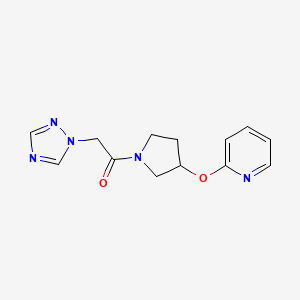

![Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2469275.png)

![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)

![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)

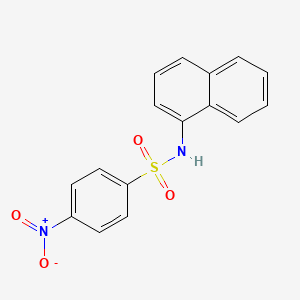

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)